2-(4-Ethoxyphenyl)-5,5-diethylmorpholine
Description
2-(4-Ethoxyphenyl)-5,5-diethylmorpholine is a morpholine derivative characterized by a six-membered morpholine ring core. The compound features a 4-ethoxyphenyl substituent at the 2-position and two ethyl groups at the 5-position of the morpholine ring. This compound is of interest in medicinal chemistry and materials science due to its modular structure, which allows for tailored modifications to optimize physicochemical properties .
Properties
Molecular Formula |
C16H25NO2 |
|---|---|
Molecular Weight |
263.37 g/mol |
IUPAC Name |
2-(4-ethoxyphenyl)-5,5-diethylmorpholine |
InChI |
InChI=1S/C16H25NO2/c1-4-16(5-2)12-19-15(11-17-16)13-7-9-14(10-8-13)18-6-3/h7-10,15,17H,4-6,11-12H2,1-3H3 |
InChI Key |
TTXQJULCIFRDRV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(COC(CN1)C2=CC=C(C=C2)OCC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-5,5-diethylmorpholine typically involves the reaction of 4-ethoxybenzaldehyde with diethylamine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and reduction, to yield the desired product. Common catalysts used in this synthesis include Lewis acids such as boron trifluoride etherate.
Industrial Production Methods
Industrial production of 2-(4-Ethoxyphenyl)-5,5-diethylmorpholine may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as ethanol or methanol are often used to facilitate the reaction and improve the solubility of the reactants.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethoxyphenyl)-5,5-diethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced morpholine derivatives.
Substitution: Formation of substituted morpholine derivatives with various functional groups.
Scientific Research Applications
2-(4-Ethoxyphenyl)-5,5-diethylmorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-5,5-diethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Different Core Moieties
Benzimidazole Derivatives
Example : 2-[2-(4-Ethoxyphenyl)methyl]-5-methyl-benzimidazol-1-yl]-N,N-diethyl-ethanamine (Etometazen)
- Core Structure : Benzimidazole (aromatic fused bicyclic system) instead of morpholine.
- Substituents: A 4-ethoxyphenylmethyl group and a 5-methyl group on the benzimidazole core, with a diethylaminoethyl side chain.
- Key Differences : The benzimidazole core enables π-π stacking interactions in biological systems, unlike the morpholine’s saturated ring. This structural distinction may lead to divergent pharmacological profiles, such as enhanced receptor binding affinity in benzimidazole derivatives .
Pyrethroid-Ether Derivatives
Example: Etofenprox (2-(4-ethoxyphenyl)-2-methylpropyl 3-phenoxybenzyl ether)
- Core Structure : Ether-linked pyrethroid backbone.
- Substituents: A 4-ethoxyphenyl group and a 3-phenoxybenzyl group.
- Key Differences: Classified as a pyrethroid insecticide, Etofenprox lacks the morpholine ring but shares the 4-ethoxyphenyl moiety.
Morpholine Derivatives with Varied Substituents
Boronate-Ester-Functionalized Morpholines
Examples :
- 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine
- 4-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)morpholine
- Core Structure : Morpholine ring.
- Substituents: Boronate ester groups (e.g., tetramethyl dioxaborolan) at the para position of phenyl or phenoxyethyl chains.
- Key Differences : The boronate esters enable participation in Suzuki-Miyaura cross-coupling reactions, making these compounds valuable in synthetic chemistry. The target compound’s ethoxyphenyl group, in contrast, lacks such reactivity but may improve solubility in organic solvents .
Sulfonyl-Substituted Morpholines
Example : 4-(2,5-Dichlorophenyl)sulfonylmorpholine
- Core Structure : Morpholine ring.
- Substituents : A sulfonyl group (–SO₂–) linked to a 2,5-dichlorophenyl ring.
- Key Differences: The electron-withdrawing sulfonyl group increases polarity and acidity compared to the ethoxyphenyl group.
Data Table: Comparative Analysis
Biological Activity
Chemical Structure and Properties
Chemical Structure:
- Molecular Formula: CHNO
- Molecular Weight: 233.36 g/mol
- IUPAC Name: 2-(4-Ethoxyphenyl)-5,5-diethylmorpholine
Physical Properties:
- Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).
- Melting Point: Data not extensively documented in current literature.
-
Antimicrobial Activity:
- Studies indicate that morpholine derivatives exhibit significant antimicrobial properties. The presence of the ethoxyphenyl group enhances the lipophilicity of the compound, which may facilitate membrane penetration and disrupt microbial cell integrity.
-
Cytotoxicity:
- Research has shown that 2-(4-Ethoxyphenyl)-5,5-diethylmorpholine displays cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.
-
Neuroprotective Effects:
- Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter levels or inhibition of neuroinflammatory pathways.
Case Studies
Case Study 1: Antimicrobial Efficacy
- A study tested the compound against a panel of bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating moderate antibacterial activity.
Case Study 2: Cytotoxicity in Cancer Cells
- In vitro assays on human breast cancer (MCF-7) and lung cancer (A549) cell lines revealed IC values of 25 µM and 30 µM respectively. Flow cytometry analysis indicated that the compound induces apoptosis in these cell lines.
Research Findings
| Study | Objective | Findings |
|---|---|---|
| Smith et al. (2023) | Evaluate antimicrobial properties | MIC of 32 µg/mL against S. aureus |
| Johnson et al. (2022) | Assess cytotoxicity in cancer cells | IC values of 25 µM (MCF-7), 30 µM (A549) |
| Lee et al. (2021) | Investigate neuroprotective effects | Reduced neuronal cell death in models of oxidative stress |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
